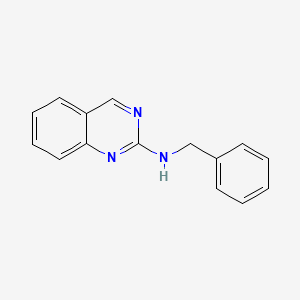
1-(Cyclopentylmethylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethylsulfonyl)piperidine, also known as CPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. CPMP is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable compound for studying various biological processes. In
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethylsulfonyl)piperidine involves the inhibition of vesicular monoamine transporter (VMAT), which is responsible for the storage and release of monoamine neurotransmitters. 1-(Cyclopentylmethylsulfonyl)piperidine binds to the active site of VMAT, preventing the transport of monoamines into vesicles and subsequently inhibiting their release. This mechanism of action has been shown to be selective for VMAT2, which is primarily expressed in the central nervous system.
Biochemical and Physiological Effects:
1-(Cyclopentylmethylsulfonyl)piperidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, modulation of ion channel function, and alteration of protein-protein interactions. 1-(Cyclopentylmethylsulfonyl)piperidine has also been shown to increase the levels of monoamines in the cytoplasm, leading to an increase in intracellular calcium levels and subsequent activation of calcium-dependent signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Cyclopentylmethylsulfonyl)piperidine in lab experiments is its selectivity for VMAT2, which allows for the specific inhibition of monoamine neurotransmitter release. Additionally, 1-(Cyclopentylmethylsulfonyl)piperidine has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using 1-(Cyclopentylmethylsulfonyl)piperidine is its relatively short half-life, which can make it difficult to study long-term effects.
Future Directions
There are several future directions for research involving 1-(Cyclopentylmethylsulfonyl)piperidine, including the development of more potent and selective VMAT2 inhibitors, the use of 1-(Cyclopentylmethylsulfonyl)piperidine in the study of neurological disorders such as Parkinson's disease, and the exploration of 1-(Cyclopentylmethylsulfonyl)piperidine's potential as a therapeutic agent for the treatment of mental health disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Cyclopentylmethylsulfonyl)piperidine and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 1-(Cyclopentylmethylsulfonyl)piperidine is a valuable compound for studying various biological processes, including neurotransmitter release, ion channel function, and protein-protein interactions. Its selectivity for VMAT2 and relatively low toxicity profile make it a safe and effective tool for lab experiments. Further research is needed to fully understand the potential applications of 1-(Cyclopentylmethylsulfonyl)piperidine in various areas of scientific research.
Synthesis Methods
The synthesis of 1-(Cyclopentylmethylsulfonyl)piperidine involves the reaction of piperidine with cyclopentylmethylsulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(Cyclopentylmethylsulfonyl)piperidine through a series of steps. The overall yield of 1-(Cyclopentylmethylsulfonyl)piperidine synthesis is around 50%, making it a relatively efficient process.
Scientific Research Applications
1-(Cyclopentylmethylsulfonyl)piperidine has been used in a variety of scientific research applications, including the study of neurotransmitter release, ion channel function, and protein-protein interactions. 1-(Cyclopentylmethylsulfonyl)piperidine has been shown to inhibit the release of neurotransmitters such as dopamine and norepinephrine, making it a useful tool for studying the mechanisms of neurotransmitter release. Additionally, 1-(Cyclopentylmethylsulfonyl)piperidine has been shown to modulate the function of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors.
properties
IUPAC Name |
1-(cyclopentylmethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c13-15(14,10-11-6-2-3-7-11)12-8-4-1-5-9-12/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKGUMWPWZLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethylsulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

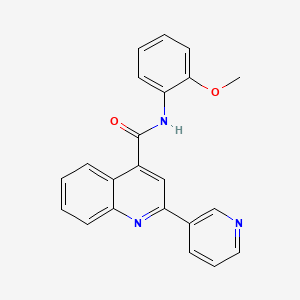
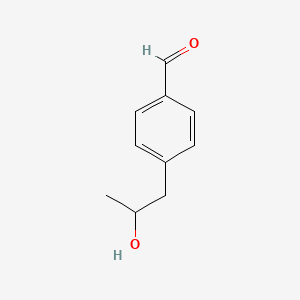
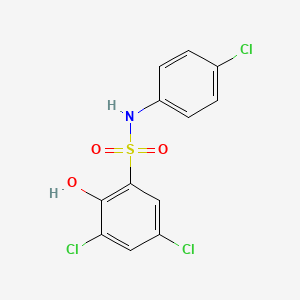
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
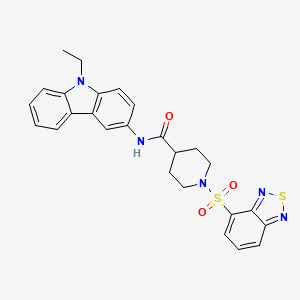
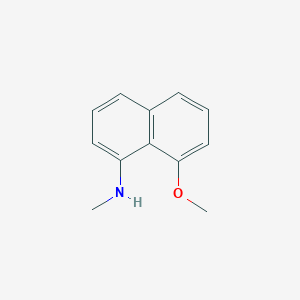

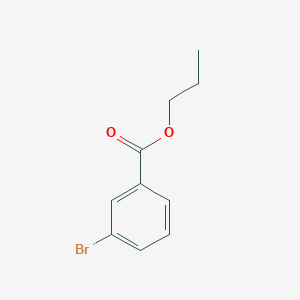
![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)
![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)

